molecular formula C2HBr2ClO2 B037062 Dibromochloroacetic acid CAS No. 5278-95-5

Dibromochloroacetic acid

Cat. No. B037062
CAS RN: 5278-95-5
M. Wt: 252.29 g/mol
InChI Key: UCZDDMGNCJJAHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chloroacetic acids often involves chlorination of acetic acid derivatives under controlled conditions. For instance, chloroacetic acid can be synthesized using thionyl chloride as a catalyst, where chlorine and oxygen act as chlorinating agents, achieving high yields and purity (Qiu Lon, 2015)[https://consensus.app/papers/synthesis-acid-research-lon/4cb27e01c65c5cab8d470eee616681ca/?utm_source=chatgpt]. Although specific methods for dibromochloroacetic acid were not detailed, similar principles of halogenation are likely applicable, indicating a straightforward pathway through halogen substitution reactions.

Molecular Structure Analysis

The molecular structure of dibromochloroacetic acid, like its chloroacetic counterparts, features a carboxylic acid group attached to a methane carbon, which is further substituted with chlorine and bromine atoms. This structure significantly influences its chemical behavior and physical properties. Studies on similar compounds, such as trichloroacetic acid, reveal insights into the crystalline forms and hydrogen bonding typical of these acids (P. Jönsson & W. C. Hamilton, 1972)[https://consensus.app/papers/hydrogen-bond-studies-single-crystal-neutron-diffraction-jönsson/1319cfb21f435abcacf16556aae58cb2/?utm_source=chatgpt].

Chemical Reactions and Properties

Dibromochloroacetic acid undergoes decomposition to form corresponding trihalomethanes, a process that is critical in understanding its environmental impact, especially in drinking water (Xiangru Zhang & R. Minear, 2002)[https://consensus.app/papers/decomposition-acids-formation-corresponding-zhang/3f263f3cccb3538ea5322bc25f4fcd6b/?utm_source=chatgpt]. This decomposition, typically via a decarboxylation pathway, highlights the chemical reactivity of dibromochloroacetic acid under various conditions.

Physical Properties Analysis

The physical properties of dibromochloroacetic acid can be inferred from studies on related compounds. For example, monochloro-, dichloro-, and monobromoacetic acids have been prepared and analyzed to determine melting points, dielectric constants, specific heats, and heat of fusion (A. Glasgow & J. Timmermans, 2010)[https://consensus.app/papers/some-physical-properties-monochloro-dichloro-glasgow/3e976a6f1dd1521d811bcb7f6935cb68/?utm_source=chatgpt]. These properties are crucial for understanding the behavior of dibromochloroacetic acid in different states and conditions.

Scientific Research Applications

1. Effect on Haloacetic Acid Speciation in Water Treatment

Dibromochloroacetic acid is formed during the chlorination and chloramination of waters containing aquatic humic substances. Its formation is influenced by the presence of bromide ions. This study synthesized standards for dibromochloroacetic acid to analyze its distribution in treated waters, highlighting its significance in water treatment processes (Cowman & Singer, 1996).

2. Metabolic Effects and Potential Therapeutic Applications

Dibromochloroacetic acid, along with its analogs, has been studied for its metabolic effects and potential therapeutic applications. For instance, dichloroacetic acid, a structurally similar compound, has been explored for treating congenital lactic acidosis and other metabolic disorders, indicating a potential area of research for dibromochloroacetic acid (Stacpoole et al., 2008).

3. Environmental Impact and Toxicity Studies

The environmental impact and toxicity of dibromochloroacetic acid have been a subject of research, particularly its role as a drinking water disinfection by-product. Studies have evaluated its effects on DNA methylation, glycogen accumulation, and peroxisome proliferation in animal models, contributing to our understanding of its potential health implications (Tao et al., 2004).

4. Role in Biotransformation Processes

Research has also focused on the biotransformation of dibromochloroacetic acid. For example, glutathione transferase Zeta catalyzes the oxygenation of alpha-haloacids like dibromochloroacetic acid, demonstrating its role in metabolic pathways and potential implications in disease treatment or toxicity (Tong et al., 1998).

properties

IUPAC Name

2,2-dibromo-2-chloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2ClO2/c3-2(4,5)1(6)7/h(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZDDMGNCJJAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3031151
Record name Dibromochloroacetic acid
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Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Mechanism of Action

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death., The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.
Record name DIBROMOCHLOROACETIC ACID
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Product Name

Dibromochloroacetic acid

CAS RN

5278-95-5
Record name Dibromochloroacetic acid
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Record name Dibromochloroacetic acid
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Record name Dibromochloroacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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